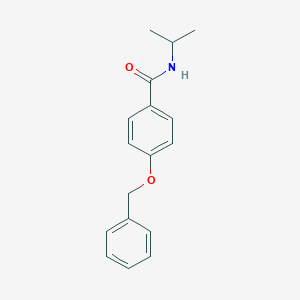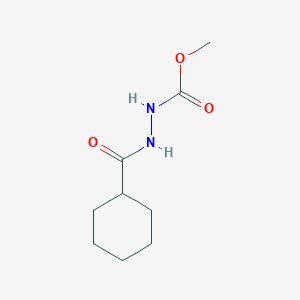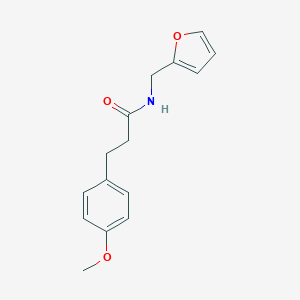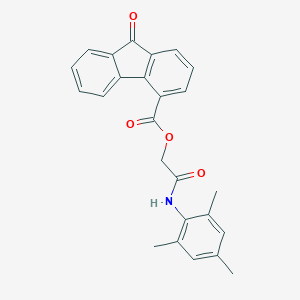
2-Styryl-1-methylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Styryl-1-methylpyridinium (SMP) is a heterocyclic organic compound that has garnered significant attention in the scientific community due to its unique properties and potential applications in various fields. SMP is a pyridinium derivative that contains a styryl group at the 2-position and a methyl group at the 1-position. This compound has been extensively studied for its biological and chemical properties, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 2-Styryl-1-methylpyridinium is complex and varies depending on the specific application. In biochemistry, this compound inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This inhibition leads to an accumulation of acetylcholine in the synapse, resulting in increased nerve transmission.
In pharmacology, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This induction is thought to be mediated through the activation of caspase enzymes and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, induction of apoptosis in cancer cells, and antimicrobial activity. Additionally, this compound has been shown to exhibit fluorescence properties, making it a potential candidate for use in optical materials.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Styryl-1-methylpyridinium in lab experiments is its potent biological activity, making it a promising candidate for the development of new drugs and therapies. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, which may limit its potential use in certain applications. Additionally, this compound is not currently approved for use in humans, which may limit its potential use in clinical settings.
Future Directions
There are numerous future directions for research involving 2-Styryl-1-methylpyridinium. One potential avenue of research is the development of new drugs and therapies based on the biological activity of this compound. Additionally, further studies are needed to determine the potential toxicity of this compound and its suitability for use in clinical settings. Finally, research into the optical properties of this compound may lead to the development of new materials for use in optical devices.
Synthesis Methods
2-Styryl-1-methylpyridinium can be synthesized through a variety of methods, including the reaction of 2-vinylpyridine with methyl iodide in the presence of a base, such as potassium carbonate. This reaction results in the formation of this compound as the primary product. Other methods include the reaction of 2-chloropyridine with vinyl magnesium bromide, followed by methylation with methyl iodide.
Scientific Research Applications
2-Styryl-1-methylpyridinium has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition can lead to the potential treatment of Alzheimer's disease and other neurodegenerative disorders.
In pharmacology, this compound has been shown to exhibit potent antitumor activity, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been shown to possess antimicrobial properties, making it a promising candidate for the development of new antibiotics.
In materials science, this compound has been studied for its potential use as a photosensitizer in dye-sensitized solar cells. This compound has also been shown to exhibit fluorescence properties, making it a potential candidate for use in optical materials.
properties
Molecular Formula |
C14H14N+ |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-methyl-2-[(E)-2-phenylethenyl]pyridin-1-ium |
InChI |
InChI=1S/C14H14N/c1-15-12-6-5-9-14(15)11-10-13-7-3-2-4-8-13/h2-12H,1H3/q+1/b11-10+ |
InChI Key |
DPFSUMYBQCUYEJ-ZHACJKMWSA-N |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=CC=C2 |
SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=CC=C2 |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)

![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)




